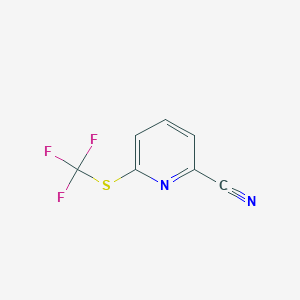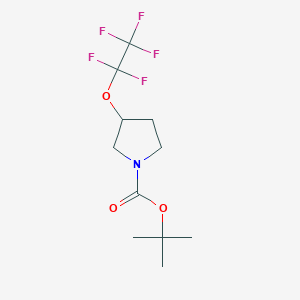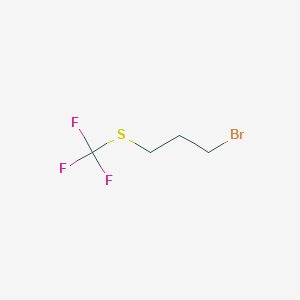
6-(Trifluoromethylthio)-2-pyridinecarbonitrile, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the trifluoromethylthio group onto the pyridine ring and subsequent nitrile formation. Detailed synthetic pathways and reaction conditions can be found in relevant literature .
Physical And Chemical Properties Analysis
Mecanismo De Acción
The mechanism of action of TFMPCN, 97% is not fully understood. However, it is believed to interact with proteins and DNA to modulate their activity. Specifically, it is thought to bind to proteins and DNA in a non-covalent manner, which can alter the structure and function of these molecules. In addition, TFMPCN, 97% is thought to interact with metal ions, which can also affect the activity of proteins and DNA.
Biochemical and Physiological Effects
The biochemical and physiological effects of TFMPCN, 97% are not fully understood. However, it is thought to modulate the activity of enzymes and other proteins, as well as modulate gene expression. In addition, it is believed to interact with metal ions, which can also affect the activity of proteins and DNA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFMPCN, 97% has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable at room temperature. In addition, it has a low toxicity and is not a volatile compound. However, there are some limitations to its use in lab experiments. For example, it is not soluble in water, and it has a relatively low solubility in organic solvents.
Direcciones Futuras
There are several potential future directions for the use of TFMPCN, 97%. For example, it could be used in the development of new pharmaceuticals and agrochemicals. In addition, it could be used to study the regulation of enzyme activity and the modulation of gene expression. Finally, it could be used to develop new synthetic methods for the synthesis of organic compounds.
Métodos De Síntesis
TFMPCN, 97% can be synthesized using a variety of methods. The most common method involves the reaction of trifluoromethanesulfonyl chloride and 2-pyridinecarbonitrile in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature, and the product is then purified by recrystallization. Other methods of synthesis have also been reported, such as the reaction of trifluoromethanesulfonyl chloride and 2-pyridinecarbonitrile in the presence of an acid catalyst.
Aplicaciones Científicas De Investigación
TFMPCN, 97% has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds, such as nitriles, amides, and carboxylic acids. It has also been used in the study of biochemical and physiological processes, such as the regulation of enzyme activity and the modulation of gene expression. In addition, TFMPCN, 97% has been used in the development of pharmaceuticals and agrochemicals.
Propiedades
IUPAC Name |
6-(trifluoromethylsulfanyl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2S/c8-7(9,10)13-6-3-1-2-5(4-11)12-6/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDICFWJZFEVBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)SC(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[(Trifluoromethio)methyl]pyrrolidine hydrochloride, 97%](/img/structure/B6350569.png)
![2-Amino-N-[2-(trifluoromethylthio)ethyl]benzenesulfonamide, 97%](/img/structure/B6350579.png)
